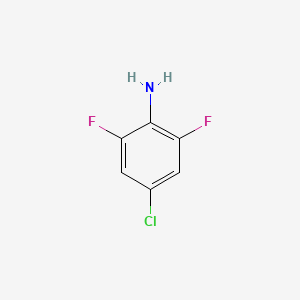

4-Chloro-2,6-Difluoroaniline

Overview

Description

4-Chloro-2,6-Difluoroaniline is an organic compound with the molecular formula C6H4ClF2N and a molecular weight of 163.55 g/mol . It is characterized by the presence of chlorine and fluorine atoms attached to an aniline ring. This compound appears as a pale yellow solid and is primarily used in various chemical processes and research applications .

Mechanism of Action

Target of Action

Anilines and their derivatives are generally known to interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of 4-Chloro-2,6-Difluoroaniline is not well-documented. Anilines typically act by binding to their target proteins and modulating their activity. The presence of chlorine and fluorine atoms in the molecule may influence its binding affinity and selectivity .

Result of Action

Given the general toxicity associated with anilines, it could potentially lead to various adverse effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with targets .

Biochemical Analysis

Biochemical Properties

4-Chloro-2,6-Difluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it binds to the active sites of certain enzymes, altering their activity and subsequently affecting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its maximum effect without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be actively transported into the mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interaction with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-Difluoroaniline typically involves the reaction of 2,6-difluoroaniline with sulfuryl chloride in the presence of acetic acid. The mixture is heated to 80°C and then refluxed for six hours. After cooling, the solution is concentrated under reduced pressure, and the residue is stirred with water and pentane. The solid residue is filtered off and washed with water. The resulting solid is then mixed with concentrated hydrochloric acid and heated at reflux for two hours. After cooling, the solution is made slightly alkaline using aqueous sodium hydroxide solution, and the mixture is extracted with ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-Difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The presence of the aniline group allows for coupling reactions, such as those catalyzed by palladium.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

Substitution Products: Various substituted anilines depending on the reagents used.

Oxidation Products: Nitro compounds or quinones.

Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

4-Chloro-2,6-Difluoroaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

2-Chloro-4,6-Difluoroaniline: Similar in structure but with different substitution patterns.

4-Bromo-2,6-Difluoroaniline: Contains a bromine atom instead of chlorine.

2-Fluoroaniline: Lacks the chlorine and additional fluorine atoms

Uniqueness: 4-Chloro-2,6-Difluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Biological Activity

4-Chloro-2,6-difluoroaniline (C6H4ClF2N) is an organic compound recognized for its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H4ClF2N

- Molecular Weight : 163.55 g/mol

- Boiling Point : 180.9 °C

- Density : 1.459 g/cm³

This compound interacts with various enzymes and proteins within biological systems. Its mechanism of action primarily involves:

- Binding Affinity : The presence of chlorine and fluorine atoms enhances its binding affinity to target proteins, influencing enzyme activity and cellular processes.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting metabolic processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties:

- Bacterial Efficacy : It has demonstrated effectiveness against various gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). In particular, derivatives of this compound showed submicromolar activity against these pathogens .

- Comparative Studies : In comparative assays, compounds derived from this compound were found to be as effective or more potent than clinically used antibiotics like ampicillin and isoniazid .

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cell lines:

- Cancer Cell Lines : Studies indicate that while some derivatives exhibit significant antibacterial activity, they also show minimal cytotoxicity towards primary mammalian cells, suggesting a potential therapeutic window for further development .

Table of Biological Activity

Case Studies

-

Antibacterial Efficacy Study :

A series of derivatives based on this compound were synthesized and tested against gram-positive bacteria. The study found that specific substitutions increased antibacterial efficacy significantly, highlighting the importance of structural modifications in enhancing biological activity . -

Cytotoxicity Assessment :

In a separate investigation focusing on cytotoxicity profiles, various derivatives were evaluated against primary porcine monocyte-derived macrophages. The results indicated that certain compounds maintained low cytotoxicity while retaining antibacterial properties, making them suitable candidates for further pharmacological studies .

Properties

IUPAC Name |

4-chloro-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDPHEYBBWDWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363700 | |

| Record name | 4-Chloro-2,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69411-06-9 | |

| Record name | 4-Chloro-2,6-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69411-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.